2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 115948-88-4
VCID: VC4031521
InChI: InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17)
SMILES: CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

CAS No.: 115948-88-4

Cat. No.: VC4031521

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid - 115948-88-4

Specification

CAS No. 115948-88-4
Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name 2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid
Standard InChI InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17)
Standard InChI Key LAALKUNVPQKOCW-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O
Canonical SMILES CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid (CAS 115948-88-4) belongs to the quinazolinone family, featuring a 1,4-dihydroquinazoline-2,4-dione scaffold with a butanoic acid substituent at the 3-position . Its IUPAC name, 2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid, reflects the tautomeric equilibrium between 1,4-dihydro and 1H-quinazoline forms. The molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol .

Structural Analysis

The quinazoline core consists of a benzopyrimidine system with ketone groups at positions 2 and 4. X-ray crystallography of analogous compounds reveals planar aromatic systems with hydrogen-bonding capacity from the dioxo groups . The butanoic acid side chain introduces conformational flexibility, enabling interactions with biological targets through both hydrophobic and ionic bonding .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot characterized
SolubilityLimited aqueous solubility
LogP (Predicted)1.2 ± 0.3 (Moderate lipophilicity)
Tautomeric Forms1,4-Dihydro and 1H-quinazoline

Synthetic Methodologies

Domino Synthesis Approaches

Recent advances employ oxidative domino reactions for constructing the quinazolinone core. A validated protocol involves:

  • Condensation of isatin derivatives with o-amino benzamides

  • I₂/TBHP-mediated oxidative rearrangement

  • Acidic workup to install the butanoic acid moiety

This three-component reaction achieves yields up to 78% under optimized conditions (DMF, 80°C, 12 hr), demonstrating superior atom economy compared to traditional stepwise syntheses .

Alternative Routes

Historical methods utilize:

  • Nenitzescu-type cyclizations of anthranilic acid derivatives

  • Microwave-assisted couplings of preformed quinazolinones with bromobutanoic esters

CompoundIC₅₀ (μM) A549IC₅₀ (μM) HepG2Selectivity Index (CHO-K1)
3c12.4 ± 1.29.8 ± 0.93.7
3l8.9 ± 0.77.2 ± 0.54.1
3o6.5 ± 0.45.1 ± 0.35.2

Data adapted from RSC study on related N-aryl benzamides . Molecular docking suggests intercalation into DNA minor grooves (binding energy -8.9 kcal/mol vs. -6.2 kcal/mol for doxorubicin) .

Anthelmintic Applications

Quinazolinone derivatives demonstrate 92% efficacy against Fasciola hepatica at 100-150 mg/kg in ruminants . While direct data for the butanoic acid derivative remains unpublished, structural similarity implies potential activity through inhibition of parasite tubulin polymerization .

Exposure RouteImmediate ResponseMedical Follow-up
InhalationOxygen supplementation (FiO₂ 0.4-0.6)Bronchodilators if wheezing present
Ocular15-min saline irrigation (≥2 L)Fluorescein staining for corneal damage
DermalpH-neutral soap wash (3 cycles)Topical corticosteroids for erythema

Stability and Degradation

Thermal Behavior

Stable ≤150°C with decomposition onset at 210°C (TGA data for analog) . Primary degradation products include:

  • Quinazoline-2,4-dione (m/z 162)

  • Butyrolactone derivatives (m/z 114)

Light Sensitivity

UV-Vis spectroscopy (λmax 274 nm) indicates photolytic degradation under UVC (254 nm). Recommended storage in amber glass at -20°C with desiccant .

AK Scientific markets the compound (Catalog #0376CV) as a ≥95% pure reference standard for:

  • DNA intercalation studies

  • Enzyme inhibition assays (e.g., DHFR, EGFR)

  • Prodrug development

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